![molecular formula C12H19ClN2 B3095881 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride CAS No. 1269188-81-9](/img/structure/B3095881.png)
1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride
Overview
Description
“1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methylphenyl group .
Molecular Structure Analysis
The molecular structure of “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride” is represented by the formula C12H18N2.ClH . It has a molecular weight of 226.75 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Cellular Imaging and Photocytotoxicity
Iron(III) complexes involving derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized and studied for their photocytotoxic properties. These complexes exhibit significant photocytotoxicity under red light, making them potential candidates for photodynamic therapy. They have been shown to interact favorably with DNA and generate reactive oxygen species, which could lead to apoptosis in cancer cells (Basu et al., 2014).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and shown good activity and selectivity in catalytic applications. These findings suggest potential use in organic synthesis and industrial applications (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes with Schiff bases derived from phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine have been investigated for their cellular uptake and photocytotoxicity. They exhibit remarkable photocytotoxicity with significant uptake in cancer cells, highlighting their potential for targeted cancer therapy (Basu et al., 2015).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine have shown potential as anticonvulsant agents. This research suggests the therapeutic potential of these compounds in treating seizures and epilepsy (Pandey & Srivastava, 2011).
Inhibition of Monoamine Oxidase
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including derivatives of the compound , have been identified as new class of monoamine oxidase B inactivators. This suggests their potential use in the treatment of neurological disorders (Ding & Silverman, 1992).
Antiosteoclast Activity
Derivatives of the compound have been synthesized and shown to have antiosteoclast activity, indicating potential applications in treating bone disorders such as osteoporosis (Reddy et al., 2012).
Future Directions
The future directions for “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The versatile structure of pyrrolidine compounds makes them promising candidates for the development of new drugs .
properties
IUPAC Name |
(3-methyl-4-pyrrolidin-1-ylphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14;/h4-5,8H,2-3,6-7,9,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVYKCLGVLLAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)N2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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